Ezetimibe glucuronide

Beschreibung

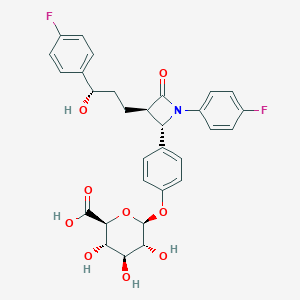

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[(2S,3R)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29F2NO9/c31-17-5-1-15(2-6-17)22(34)14-13-21-23(33(28(21)38)19-9-7-18(32)8-10-19)16-3-11-20(12-4-16)41-30-26(37)24(35)25(36)27(42-30)29(39)40/h1-12,21-27,30,34-37H,13-14H2,(H,39,40)/t21-,22+,23-,24+,25+,26-,27+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFYCFMTERCNEW-ADEYADIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29F2NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432454 | |

| Record name | ezetimibe-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190448-57-8 | |

| Record name | Ezetimibe glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190448-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ezetimibe glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190448578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ezetimibe-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EZETIMIBE GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7FA38E13K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of Ezetimibe Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ezetimibe (B1671841) is a potent cholesterol absorption inhibitor that is extensively metabolized in the intestine and liver to its pharmacologically active phenolic glucuronide metabolite, ezetimibe glucuronide. This metabolite plays a crucial role in the mechanism of action of the drug. This technical guide provides an in-depth overview of the synthesis and characterization of this compound. It includes detailed experimental protocols for both enzymatic and chemical synthesis routes, comprehensive characterization data using modern analytical techniques, and a visual representation of the relevant biological pathways and experimental workflows.

Introduction

Ezetimibe functions by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol absorption in the small intestine.[1] Following oral administration, ezetimibe is rapidly and extensively converted to this compound.[2] This biotransformation is primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A1, UGT1A3, and UGT2B15 being the key isoforms responsible for the formation of the active phenolic glucuronide.[3] The resulting glucuronide conjugate is even more potent in inhibiting cholesterol absorption than the parent drug.[1] Understanding the synthesis and characterization of this key metabolite is therefore essential for research and development in the field of lipid-lowering therapies.

Synthesis of this compound

Two primary approaches for the synthesis of this compound are presented: an enzymatic approach that mimics the metabolic pathway and a chemical synthesis route.

Enzymatic Synthesis

This method utilizes the catalytic activity of UDP-glucuronosyltransferase (UGT) enzymes present in liver microsomes to conjugate ezetimibe with glucuronic acid. This biomimetic approach offers high selectivity for the phenolic hydroxyl group.

Experimental Protocol: Enzymatic Synthesis using Human Liver Microsomes

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the following reagents in the specified order:

-

50 mM Potassium Phosphate Buffer (pH 7.4)

-

10 mM Magnesium Chloride (MgCl₂)

-

Ezetimibe (dissolved in a minimal amount of DMSO, final concentration 100 µM)

-

Alamethicin (50 µg/mg of microsomal protein)

-

Human Liver Microsomes (0.5 mg/mL)

-

-

Pre-incubation: Gently mix the contents and pre-incubate the mixture at 37°C for 5 minutes to activate the microsomes.

-

Initiation of Reaction: Add UDP-glucuronic acid (UDPGA) to a final concentration of 2 mM to initiate the glucuronidation reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 2 hours with gentle agitation.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724).

-

Protein Precipitation: Centrifuge the mixture at 10,000 x g for 10 minutes to precipitate the microsomal proteins.

-

Sample Collection: Carefully collect the supernatant containing the synthesized this compound for purification.

Chemical Synthesis

Chemical synthesis provides an alternative route for producing larger quantities of this compound. A common method for the synthesis of phenolic glucuronides is the Koenigs-Knorr reaction, which involves the coupling of a protected glucuronic acid bromide with the phenolic hydroxyl group of ezetimibe.

Experimental Protocol: Chemical Synthesis (Koenigs-Knorr Glycosylation)

-

Protection of Ezetimibe: Protect the secondary alcohol on the side chain of ezetimibe using a suitable protecting group (e.g., tert-butyldimethylsilyl ether) to prevent its reaction in the subsequent step.

-

Glycosylation Reaction:

-

Dissolve the protected ezetimibe in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

-

Add a silver salt catalyst (e.g., silver carbonate or silver triflate).

-

Slowly add a solution of acetobromo-α-D-glucuronic acid methyl ester in the same solvent at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

-

Work-up and Deprotection:

-

Upon completion, filter the reaction mixture to remove the silver salts.

-

Wash the filtrate with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Deprotect both the protecting group on the ezetimibe side chain and the acetyl and methyl ester groups on the glucuronic acid moiety using appropriate conditions (e.g., acidic or basic hydrolysis).

-

-

Purification: Purify the crude this compound using preparative high-performance liquid chromatography (HPLC).

Characterization of this compound

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is used for both the analysis of purity and the purification of this compound.

Experimental Protocol: HPLC Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 232 nm.

-

Expected Retention Time: this compound is more polar than ezetimibe and will therefore have a shorter retention time.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight and elucidating the structure of this compound.

Quantitative Data: Mass Spectrometry

| Analyte | Ionization Mode | Parent Ion (m/z) | Major Fragment Ion (m/z) |

| Ezetimibe | ESI- | 408.1 | 271.1 |

| This compound | ESI- | 584.2 | 271.1 |

Data compiled from publicly available literature.[4]

The major fragmentation of this compound involves the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the aglycone (ezetimibe).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR Characteristics of this compound

-

¹H NMR:

-

The aromatic protons of the ezetimibe core will show characteristic shifts.

-

The protons of the glucuronic acid moiety will appear in the region of 3.0-5.5 ppm.

-

The anomeric proton of the glucuronic acid will be a doublet at approximately 5.0-5.5 ppm.

-

-

¹³C NMR:

-

The carbon signals of the ezetimibe backbone will be present.

-

The carbons of the glucuronic acid will resonate in the range of 60-100 ppm, with the anomeric carbon appearing around 100 ppm.

-

The carboxyl carbon of the glucuronic acid will be observed downfield, typically above 170 ppm.

-

Visualizations

Signaling Pathway of Ezetimibe Action

The following diagram illustrates the mechanism of cholesterol absorption in an intestinal enterocyte and its inhibition by ezetimibe and this compound.

Caption: Mechanism of cholesterol absorption and its inhibition by ezetimibe.

Experimental Workflow for Enzymatic Synthesis and Characterization

This diagram outlines the key steps involved in the enzymatic synthesis and subsequent characterization of this compound.

References

- 1. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Species Differences in Ezetimibe Glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of human UDP-glucuronosyltransferase enzyme(s) responsible for the glucuronidation of ezetimibe (Zetia) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Intricate Dance of Ezetimibe Glucuronidation: A Deep Dive into Intestinal and Hepatic Metabolism

For Immediate Release

Kenilworth, NJ – December 22, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the critical role of glucuronidation in the metabolism of ezetimibe (B1671841), a widely prescribed cholesterol-lowering medication. This whitepaper details the enzymatic processes in the intestine and liver, the key transporters involved in its enterohepatic circulation, and provides a framework for the experimental protocols used to study these mechanisms.

Ezetimibe's efficacy is intrinsically linked to its metabolic transformation into ezetimibe-glucuronide, a pharmacologically active metabolite. This conversion, primarily occurring in the small intestine and liver, is a pivotal step in its mechanism of action and contributes to its long half-life. Following oral administration, ezetimibe is rapidly absorbed and undergoes extensive first-pass metabolism to form its phenolic glucuronide, which is even more potent in inhibiting cholesterol absorption than the parent drug.

Key Metabolic Pathways and Enzymology

The glucuronidation of ezetimibe is predominantly mediated by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). In humans, the primary isoforms responsible for the formation of the major phenolic glucuronide metabolite (SCH 60663) are UGT1A1 and UGT1A3, with a lesser contribution from UGT2B15.[1][2][3][4] These enzymes are highly expressed in both the liver and the intestinal wall.[1][2][5] Interestingly, human jejunum microsomes can also produce a minor benzylic glucuronide of ezetimibe (SCH 488128), a reaction exclusively catalyzed by UGT2B7.[3]

The active ezetimibe-glucuronide is then subject to a complex enterohepatic recirculation process. This involves its excretion into the bile, followed by reabsorption from the intestine, which significantly prolongs its therapeutic effect.[5][6][7] This recirculation is facilitated by a suite of ATP-binding cassette (ABC) transporters, including ABCC2, ABCC3, and ABCG2, which are expressed in both the liver and intestine.[6]

Quantitative Insights into Ezetimibe Glucuronidation

Significant interspecies variability exists in the rate of ezetimibe glucuronidation.[5][8] Understanding these differences is crucial for the accurate translation of preclinical pharmacokinetic and pharmacodynamic data to human studies. The following table summarizes key enzyme kinetic parameters for ezetimibe glucuronidation in intestinal microsomes from various species.

| Species | Vmax (nmol/mg/min) | Km (µM) | Intrinsic Clearance (CLint) (µL/min/mg) |

| Human | 1.90 ± 0.08 | 10.3 ± 1.5 | 184 |

| Monkey | 3.87 ± 0.22 | 47.4 ± 5.8 | 81.6 |

| Rat | 2.40 ± 0.148 | 29.4 ± 3.8 | 81.6 |

| Mouse | 2.23 ± 0.10 | 3.3 ± 0.5 | 676 |

| Dog | 1.19 ± 0.06 | 2.1 ± 0.4 | 567 |

Data adapted from a study on species differences in ezetimibe glucuronidation using intestinal microsomes.[5][8]

Experimental Protocols for Studying Ezetimibe Glucuronidation

In Vitro Glucuronidation Assay using Intestinal Microsomes

This protocol outlines a typical in vitro experiment to determine the kinetic parameters of ezetimibe glucuronidation.

-

Microsome Preparation: Intestinal microsomes from the desired species are prepared and protein concentration is determined.

-

Incubation Mixture: A reaction mixture is prepared containing:

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Alamethicin (to permeabilize the microsomal membrane)

-

Saccharolactone (a β-glucuronidase inhibitor)

-

Ezetimibe (at varying concentrations)

-

Intestinal microsomes

-

-

Reaction Initiation: The reaction is initiated by adding the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA).

-

Incubation: The mixture is incubated at 37°C for a specified time.

-

Reaction Termination: The reaction is stopped by adding a cold solution, typically acetonitrile (B52724) or methanol, containing an internal standard.

-

Sample Processing: The terminated reaction mixture is centrifuged to precipitate proteins.

-

Analysis: The supernatant is collected for analysis by HPLC or LC-MS/MS to quantify the formation of ezetimibe-glucuronide.[5][8]

Analytical Methodology: HPLC and LC-MS/MS

The simultaneous quantification of ezetimibe and its glucuronide metabolite in biological matrices is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.[9][10][11]

A typical LC-MS/MS method involves:

-

Sample Preparation: Solid-phase extraction (SPE) is often used to purify and concentrate the analytes from plasma samples.[10][11]

-

Chromatographic Separation: A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid.[9][10]

-

Mass Spectrometric Detection: Detection is achieved using tandem mass spectrometry, often in the negative ionization mode, with multiple reaction monitoring (MRM) for high selectivity and sensitivity.[10] The mass transitions typically monitored are m/z 408.4 → 271.0 for ezetimibe and m/z 584.5 → 271.0 for ezetimibe-glucuronide.[10]

The Enterohepatic Circulation Loop

The enterohepatic circulation of ezetimibe and its active glucuronide metabolite is a key determinant of its sustained therapeutic effect. This process involves a continuous cycle of metabolism, biliary excretion, and intestinal reabsorption.

This in-depth guide provides a foundational resource for professionals in the pharmaceutical sciences, offering a detailed understanding of the complex interplay between metabolism and transport that defines the pharmacokinetic profile of ezetimibe. The provided data and protocols can serve as a valuable reference for future research and development in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Identification of human UDP-glucuronosyltransferase enzyme(s) responsible for the glucuronidation of ezetimibe (Zetia) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the role of metabolizing enzymes and transporter variants in ezetimibe pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Species Differences in Ezetimibe Glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Complex pharmacokinetic behavior of ezetimibe depends on abcc2, abcc3, and abcg2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Concurrent determination of ezetimibe and its phase-I and II metabolites by HPLC with UV detection: quantitative application to various in vitro metabolic stability studies and for qualitative estimation in bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

chemical structure and properties of ezetimibe glucuronide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ezetimibe (B1671841) is a lipid-lowering agent that inhibits the intestinal absorption of cholesterol. Following oral administration, ezetimibe is rapidly and extensively metabolized to its pharmacologically active form, ezetimibe glucuronide. This metabolite is more potent than the parent drug in inhibiting cholesterol absorption. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, metabolism, and analytical methodologies related to this compound. Detailed experimental protocols for its synthesis, purification, and characterization are also presented to support research and development activities in the field of lipid management.

Chemical Structure and Properties

This compound is the major active metabolite of ezetimibe, formed by the conjugation of a glucuronic acid moiety to the phenolic hydroxyl group of the parent drug.[1][2] This biotransformation significantly increases the water solubility of the compound, facilitating its circulation and interaction with its target.

Table 1: Chemical and Physical Properties of Ezetimibe and this compound

| Property | Ezetimibe | This compound |

| IUPAC Name | (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | (2S,3S,4S,5R,6S)-6-[4-[(2S,3R)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid[3] |

| Chemical Formula | C₂₄H₂₁F₂NO₃[4] | C₃₀H₂₉F₂NO₉[3] |

| Molecular Weight | 409.4 g/mol [4] | 585.55 g/mol [3] |

| CAS Number | 163222-33-1[4] | 190448-57-8[3] |

| Appearance | White crystalline powder[1] | Beige amorphous solid[5] |

| Solubility | Practically insoluble in water; freely to very soluble in ethanol, methanol (B129727), and acetone.[1][6] | Slightly soluble in water, DMSO, and methanol.[5][7] |

| pKa (predicted) | ~9.7 (phenolic hydroxyl group)[4] | The carboxylic acid of the glucuronic acid moiety introduces an acidic pKa, estimated to be in the range of 3-4. |

| LogP (predicted) | ~4.5[4] | Lower than ezetimibe due to increased hydrophilicity. |

Metabolism and Pharmacokinetics

Ezetimibe undergoes extensive first-pass metabolism in the small intestine and liver.[1][2] The primary metabolic pathway is glucuronidation of the phenolic hydroxyl group, a phase II reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[2][8] The major isoforms responsible for the formation of this compound are UGT1A1, UGT1A3, and UGT2B15.[8] A minor benzylic glucuronide metabolite is formed by UGT2B7.[8]

Following oral administration, ezetimibe is rapidly absorbed and converted to this compound, which accounts for 80-90% of the total drug-related compounds in plasma.[1] Both ezetimibe and its glucuronide metabolite undergo enterohepatic recycling, contributing to their long half-life of approximately 22 hours.[1][2] Ezetimibe is primarily excreted in the feces (approximately 78%), mainly as the parent drug, while this compound is the major component found in the urine (approximately 11%).[1]

Metabolic pathway of ezetimibe to this compound.

Pharmacological Activity

This compound is the primary pharmacologically active moiety responsible for the cholesterol-lowering effects of ezetimibe.[9][10] It is a more potent inhibitor of the Niemann-Pick C1-Like 1 (NPC1L1) protein, the sterol transporter responsible for intestinal cholesterol uptake, than the parent drug.[9] By inhibiting NPC1L1, this compound reduces the absorption of both dietary and biliary cholesterol from the small intestine.[9] This leads to a decrease in the delivery of cholesterol to the liver, upregulation of LDL receptors, and subsequent reduction in plasma LDL-cholesterol levels.

Experimental Protocols

Synthesis of this compound (Representative Protocol)

This protocol is a representative chemical synthesis based on the Koenigs-Knorr reaction, a common method for glycoside synthesis.

Materials:

-

Ezetimibe

-

Acetobromo-α-D-glucuronic acid methyl ester

-

Cadmium carbonate (or silver carbonate)

-

Anhydrous toluene (B28343) (or dichloromethane)

-

Molecular sieves (4 Å)

-

Sodium methoxide (B1231860) in methanol

-

Anhydrous methanol

-

Aqueous sodium hydroxide (B78521)

-

Dowex 50W-X8 resin (H⁺ form)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)

Procedure:

-

Glycosylation:

-

To a solution of ezetimibe (1 equivalent) in anhydrous toluene, add acetobromo-α-D-glucuronic acid methyl ester (1.2 equivalents), cadmium carbonate (2 equivalents), and activated 4 Å molecular sieves.

-

Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction by thin-layer chromatography (TLC).

-

After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature and filter through a pad of Celite to remove solids.

-

Concentrate the filtrate under reduced pressure to obtain the crude protected this compound methyl ester.

-

-

Deprotection (Zemplén deacetylation):

-

Dissolve the crude protected product in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide in methanol and stir the mixture at room temperature. Monitor the reaction by TLC until the deacetylation is complete.

-

Neutralize the reaction with Dowex 50W-X8 (H⁺ form) resin, filter, and concentrate the filtrate.

-

-

Saponification:

-

Dissolve the deacetylated intermediate in a mixture of methanol and water.

-

Add an aqueous solution of sodium hydroxide (1.1 equivalents) and stir at room temperature until the ester hydrolysis is complete (monitored by TLC or LC-MS).

-

Neutralize the reaction mixture with Dowex 50W-X8 (H⁺ form) resin to pH 7.

-

Filter the resin and concentrate the filtrate to obtain crude this compound.

-

Purification of this compound

Method: Preparative High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

Preparative HPLC system with a UV detector

-

Preparative C18 reverse-phase column (e.g., 250 x 21.2 mm, 10 µm)

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

Procedure:

-

Dissolve the crude this compound in a minimal amount of the mobile phase (or a compatible solvent like methanol).

-

Filter the sample solution through a 0.45 µm syringe filter.

-

Inject the sample onto the preparative HPLC column.

-

Elute the compound using a suitable gradient of mobile phase B (e.g., 10-50% B over 30 minutes) at a flow rate appropriate for the column size (e.g., 15-20 mL/min).

-

Monitor the elution at a suitable wavelength (e.g., 232 nm).

-

Collect the fractions containing the purified this compound.

-

Combine the pure fractions and remove the organic solvent under reduced pressure.

-

Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

Quantification in Human Plasma by LC-MS/MS

This protocol is based on a published method for the simultaneous determination of ezetimibe and this compound.[11]

Instrumentation:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

C18 reverse-phase column (e.g., Agilent Extend C18, 2.1 x 50 mm, 3.5 µm)

Sample Preparation (Solid Phase Extraction - SPE):

-

To 200 µL of human plasma, add an internal standard (e.g., deuterated this compound).

-

Load the sample onto a pre-conditioned SPE cartridge (e.g., Oasis HLB).

-

Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water).

-

Elute the analytes with a stronger organic solvent (e.g., methanol).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

LC-MS/MS Conditions:

-

Mobile Phase: Acetonitrile and water with 0.08% formic acid (70:30, v/v) at a flow rate of 0.8 mL/min.[11]

-

Ionization Mode: Negative Electrospray Ionization (ESI-).[11]

-

Multiple Reaction Monitoring (MRM) Transitions:

Workflow for LC-MS/MS quantification of this compound.

Determination of pKa by Potentiometric Titration

This is a general protocol for determining the acid dissociation constant (pKa).

Materials and Equipment:

-

Potentiometer with a pH electrode

-

Automated titrator or burette

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions

-

Potassium chloride (for maintaining ionic strength)

-

Purified water (degassed)

-

This compound sample

Procedure:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Prepare a solution of this compound (e.g., 1 mM) in purified water containing a known concentration of KCl (e.g., 0.15 M) to maintain constant ionic strength.

-

Adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) with 0.1 M HCl.

-

Titrate the solution with standardized 0.1 M NaOH, adding small increments of the titrant.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches the basic range (e.g., pH 11-12).

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the first derivative of the titration curve.

Determination of Aqueous Solubility (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound.

Materials and Equipment:

-

Shake-flask or orbital shaker in a temperature-controlled environment (e.g., 37 °C)

-

Vials with screw caps

-

Analytical balance

-

pH meter

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV)

-

Buffer solutions at various pH values (e.g., 1.2, 4.5, 6.8)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the desired buffer solution.

-

Seal the vials and place them in a shaker at a constant temperature (e.g., 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary time-course experiment can determine the time to reach equilibrium.

-

After reaching equilibrium, allow the suspensions to settle.

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. Centrifugation can be used to aid separation.

-

Dilute the sample appropriately with the mobile phase of the analytical method.

-

Quantify the concentration of this compound in the sample using a validated analytical method.

-

The measured concentration represents the equilibrium solubility of this compound in that specific medium.

Conclusion

This compound is the key active metabolite of ezetimibe, playing a central role in its cholesterol-lowering efficacy. A thorough understanding of its chemical and physical properties, metabolic fate, and pharmacological activity is essential for researchers and drug development professionals. The experimental protocols provided in this guide offer a practical framework for the synthesis, purification, and characterization of this compound, facilitating further investigation into its therapeutic potential and clinical pharmacology.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C30H29F2NO9 | CID 9894653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ezetimibe | C24H21F2NO3 | CID 150311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synthose.com [synthose.com]

- 6. actascientific.com [actascientific.com]

- 7. Naarini Molbio Pharma [naarini.com]

- 8. Identification of human UDP-glucuronosyltransferase enzyme(s) responsible for the glucuronidation of ezetimibe (Zetia) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Pharmacotherapy Update | Ezetimibe (Zetiaâ¢) [clevelandclinicmeded.com]

- 11. Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of Ezetimibe Glucuronide on NPC1L1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of ezetimibe (B1671841) glucuronide, the active metabolite of the cholesterol absorption inhibitor ezetimibe, on its molecular target, the Niemann-Pick C1-Like 1 (NPC1L1) protein. This document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying molecular interactions and experimental workflows.

Core Findings: Ezetimibe Glucuronide Potently Inhibits NPC1L1

Ezetimibe undergoes rapid glucuronidation in the intestine and liver to form this compound.[1] This metabolite is a more potent inhibitor of NPC1L1-mediated cholesterol uptake than the parent compound, ezetimibe.[1][2][3] In vitro studies have unequivocally established NPC1L1 as the direct molecular target of ezetimibe and its glucuronide metabolite.[4][5] The binding of this compound to NPC1L1 blocks the internalization of the NPC1L1-cholesterol complex, thereby inhibiting the absorption of cholesterol.[2][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data on the in vitro interaction between this compound and NPC1L1 from various species.

Table 1: Binding Affinity (KD) of this compound to NPC1L1

| Species | KD (nM) | Source |

| Human | 220 | [4][5] |

| Rhesus Monkey | 40 | [4][5] |

| Rat | 540 | [4][5] |

| Mouse | 12,000 | [4][5] |

Table 2: Inhibitory Potency (IC50) of this compound on NPC1L1-Mediated Cholesterol Uptake

| Compound | IC50 (nM) | Source |

| This compound | 682 | [2][3] |

| Ezetimibe | 3860 | [2][3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to characterize the in vitro activity of this compound on NPC1L1.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of this compound to NPC1L1.

Objective: To quantify the dissociation constant (KD) of the ligand-receptor interaction.

General Procedure:

-

Membrane Preparation: Brush border membranes from intestinal enterocytes or membranes from HEK 293 cells expressing recombinant NPC1L1 are prepared.[4]

-

Incubation: Aliquots of the membrane preparations are incubated with a fixed concentration of radiolabeled this compound (e.g., [³H]EZE-gluc).[4]

-

Competition: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound.[4] For competition binding assays to determine the Ki of unlabeled compounds, varying concentrations of the competitor are included.[4]

-

Equilibrium: The incubation is carried out until equilibrium is reached.[4]

-

Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The KD or Ki values are then determined by analyzing the binding data using appropriate software (e.g., nonlinear regression analysis).

In Vitro Cholesterol Uptake Assay

This cellular assay measures the ability of this compound to inhibit the uptake of cholesterol by cells expressing NPC1L1.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

General Procedure:

-

Cell Culture: Cells expressing NPC1L1 (e.g., CRL1601/NPC1L1-EGFP cells) are cultured to confluency.[8]

-

Cholesterol Depletion: The cells are incubated in a cholesterol-depleting medium to upregulate NPC1L1 expression and enhance cholesterol uptake.[8]

-

Inhibitor Treatment: The cells are pre-treated with varying concentrations of this compound or the parent compound, ezetimibe, for a specified period.[2][8]

-

Cholesterol Loading: A cholesterol solution (e.g., cholesterol/cyclodextrin complex) is added to the cells, and they are incubated to allow for cholesterol uptake.[8]

-

Fixation and Staining: The cells are fixed, and intracellular cholesterol is stained with a fluorescent dye such as filipin.[8]

-

Microscopy and Quantification: The intracellular fluorescence intensity is visualized and quantified using confocal microscopy.[8]

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of cholesterol uptake against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow for the in vitro cholesterol uptake assay and the proposed signaling pathway for NPC1L1-mediated cholesterol uptake and its inhibition by this compound.

References

- 1. Species Differences in Ezetimibe Glucuronidation [mdpi.com]

- 2. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ClinPGx [clinpgx.org]

- 8. researchgate.net [researchgate.net]

Ezetimibe Glucuronide's High-Affinity Binding to NPC1L1: A Technical Guide to its Molecular Interaction and Inhibition of Cholesterol Absorption

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of ezetimibe (B1671841) glucuronide, the active metabolite of the cholesterol-lowering drug ezetimibe, to its molecular target, the Niemann-Pick C1-Like 1 (NPC1L1) protein. This document details the quantitative binding data, the experimental protocols used to determine these values, and the signaling pathway involved in NPC1L1-mediated cholesterol absorption and its inhibition by ezetimibe glucuronide.

Introduction: The Molecular Target of Ezetimibe

Ezetimibe is a potent cholesterol absorption inhibitor prescribed for the treatment of hypercholesterolemia.[1] After oral administration, ezetimibe is rapidly metabolized in the intestine and liver to its pharmacologically active form, this compound.[2] This active metabolite is more potent than the parent compound in inhibiting cholesterol absorption.[2] The molecular target of ezetimibe and its glucuronide metabolite is the Niemann-Pick C1-Like 1 (NPC1L1) protein.[1][3] NPC1L1 is a transmembrane protein primarily located at the brush border of enterocytes in the small intestine and in hepatocytes.[3] It plays a crucial role in the uptake of dietary and biliary cholesterol from the intestinal lumen.[3] By binding to NPC1L1, this compound effectively blocks this cholesterol transport pathway.

Quantitative Binding Affinity of this compound to NPC1L1

The binding affinity of this compound to NPC1L1 has been quantified across various species, demonstrating a high-affinity interaction. The dissociation constant (KD) is a measure of this affinity, with a lower KD value indicating a stronger binding interaction. The following table summarizes the KD values of this compound for NPC1L1 from different species as determined by radioligand binding assays.

| Species | Protein Source | KD (nM) | Reference |

| Human | Recombinant NPC1L1 in HEK 293 cells | 220 | [1][3] |

| Rhesus Monkey | Native enterocyte brush border membranes | 40 | [1][3] |

| Rat | Native enterocyte brush border membranes | 540 | [1][3] |

| Mouse | Recombinant NPC1L1 | 12,000 | [1][3] |

Experimental Protocol: Radioligand Binding Assay

The binding affinity of this compound to NPC1L1 was primarily determined using a radioligand binding assay, as detailed in the seminal work by Garcia-Calvo et al. (2005).[3] This technique involves the use of a radiolabeled form of the ligand (in this case, [3H]this compound) to quantify its binding to the target protein.

Materials and Reagents

-

Radioligand: [3H]this compound

-

Target Protein:

-

Native enterocyte brush border membranes (BBMs) isolated from the small intestine of various species (e.g., rat, rhesus monkey).

-

Membranes from Human Embryonic Kidney (HEK) 293 cells engineered to express recombinant NPC1L1.

-

-

Unlabeled Competitor: Non-radiolabeled this compound

-

Binding Buffer: A suitable buffer to maintain the integrity and function of the protein and ligand.

-

Filtration Apparatus: To separate bound from unbound radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound ligand.

Assay Procedure

-

Membrane Preparation:

-

For native protein, BBMs are isolated from the proximal small intestine by differential centrifugation.

-

For recombinant protein, HEK 293 cells are transfected with a vector containing the NPC1L1 gene. The cells are then harvested, and the cell membranes are isolated.

-

-

Binding Reaction:

-

A fixed concentration of the radioligand ([3H]this compound) is incubated with the prepared membranes containing NPC1L1.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of the unlabeled competitor (this compound). This displaces the specific binding of the radioligand.

-

For competition binding assays to determine the KD of unlabeled compounds, a fixed concentration of radioligand is incubated with the membranes in the presence of varying concentrations of the unlabeled test compound.

-

-

Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Unbound Ligand: The incubation mixture is rapidly filtered through a glass fiber filter using a cell harvester. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

-

Saturation Binding: To determine the KD and Bmax (maximum number of binding sites) of the radioligand, specific binding is plotted against the concentration of the radioligand. The data are then fitted to a one-site binding model using non-linear regression analysis.

-

Competition Binding: The concentration of the unlabeled competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant), which is an estimate of the KD of the unlabeled compound, is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Signaling Pathway: Inhibition of NPC1L1-Mediated Cholesterol Uptake

NPC1L1 facilitates the uptake of cholesterol from the intestinal lumen into enterocytes through a process of clathrin-mediated endocytosis. This compound inhibits this process by binding to NPC1L1.

Caption: NPC1L1-mediated cholesterol uptake and its inhibition.

The binding of cholesterol to NPC1L1 induces a conformational change in the protein, which promotes the recruitment of the adaptor protein complex AP2 and clathrin to the cell membrane. This assembly leads to the formation of clathrin-coated pits, which invaginate and pinch off to form endocytic vesicles, thereby internalizing the NPC1L1-cholesterol complex. This compound, by binding to NPC1L1, prevents this conformational change and the subsequent recruitment of the endocytic machinery, thus blocking the internalization of cholesterol.

Caption: Workflow for Radioligand Binding Assay.

Conclusion

This compound exhibits a high binding affinity for its molecular target, NPC1L1, a key protein in intestinal cholesterol absorption. This interaction has been robustly quantified using radioligand binding assays, which have provided detailed insights into the potency of this active metabolite across different species. The mechanism of action involves the direct binding of this compound to NPC1L1, which inhibits the clathrin-mediated endocytosis of the NPC1L1-cholesterol complex. This comprehensive understanding of the molecular interactions between this compound and NPC1L1 is crucial for the ongoing development of novel and more effective therapies for hypercholesterolemia.

References

- 1. The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo responsiveness to ezetimibe correlates with niemann-pick C1 like-1 (NPC1L1) binding affinity: Comparison of multiple species NPC1L1 orthologs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Comparative Pharmacodynamics of Ezetimibe and Ezetimibe-Glucuronide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ezetimibe (B1671841) is a first-in-class lipid-lowering agent that selectively inhibits intestinal cholesterol absorption. Following oral administration, it undergoes rapid and extensive first-pass metabolism, primarily in the intestinal wall and liver, to form its major metabolite, ezetimibe-glucuronide. Both ezetimibe and ezetimibe-glucuronide are pharmacologically active, targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein. However, preclinical and in vitro data conclusively demonstrate that ezetimibe-glucuronide is significantly more potent in its inhibitory activity. The clinical efficacy of ezetimibe is therefore attributable to the combined and sustained action of both the parent drug and its highly active glucuronide metabolite, which are maintained at the site of action through extensive enterohepatic recirculation. This document provides an in-depth comparison of the pharmacodynamics of these two moieties, detailing their mechanism of action, comparative potency, and the experimental methodologies used for their evaluation.

Mechanism of Action: Targeting NPC1L1

The primary therapeutic action of ezetimibe is mediated through the inhibition of the NPC1L1 protein, a critical sterol transporter located on the brush border membrane of enterocytes in the small intestine.[1][2]

-

Cholesterol Uptake: NPC1L1 is essential for the absorption of both dietary and biliary cholesterol from the intestinal lumen into the enterocyte.[3][4]

-

Ezetimibe Binding and Inhibition: Ezetimibe and its glucuronide metabolite bind directly to NPC1L1.[5][6] This binding event is thought to prevent the conformational change necessary for the NPC1L1/sterol complex to interact with the clathrin/AP2 endocytic machinery.[5][7]

-

Blocked Internalization: By preventing this interaction, the internalization of cholesterol into the enterocyte is blocked, effectively reducing the amount of cholesterol available for packaging into chylomicrons.[5][8]

-

Downstream Systemic Effects: The reduction in cholesterol delivery to the liver from chylomicron remnants depletes hepatic cholesterol stores.[1] This triggers a compensatory upregulation in the expression of hepatic LDL receptors, which increases the clearance of LDL-cholesterol (LDL-C) from the systemic circulation, thereby lowering plasma LDL-C levels.[2][3]

Comparative Pharmacodynamics: Ezetimibe vs. Ezetimibe-Glucuronide

While both compounds are active, ezetimibe functions largely as a prodrug, with its glucuronide metabolite being the primary driver of NPC1L1 inhibition. Studies have consistently shown ezetimibe-glucuronide to be more potent than its parent compound.[9][10] After oral administration, ezetimibe is extensively metabolized (>80%) to ezetimibe-glucuronide, which accounts for 80-90% of the total drug detected in plasma.[11][12][13]

Data Presentation: In Vitro Potency and Binding Affinity

Quantitative in vitro assays confirm the superior activity of the glucuronide metabolite.

Table 1: Comparative In Vitro Potency for NPC1L1 Inhibition

| Compound | Assay Type | IC₅₀ Value | Source |

|---|---|---|---|

| Ezetimibe | Cholesterol Uptake Inhibition | 3.86 µM (3860 nM) | [7] |

| Ezetimibe-Glucuronide | Cholesterol Uptake Inhibition | 0.682 µM (682 nM) |[7] |

Table 2: Binding Affinity (KD) of Ezetimibe-Glucuronide for NPC1L1 Orthologs

| Species | KD Value (nM) | Source |

|---|---|---|

| Human | 220 | [6] |

| Rhesus Monkey | 40 | [6] |

| Rat | 540 | [6] |

| Mouse | 12,000 |[6] |

Note: The KD value represents the dissociation constant; a lower value indicates higher binding affinity. The rank order of binding affinity correlates with the observed in vivo cholesterol-lowering activity across species.[10]

Clinical Efficacy of "Total Ezetimibe"

The clinical effects on plasma lipids reflect the combined action of ezetimibe and its glucuronide metabolite, maintained by enterohepatic circulation.

Table 3: Summary of Clinical Pharmacodynamic Effects (10 mg/day)

| Parameter | Monotherapy Effect | Add-on to Statin Therapy | Source |

|---|---|---|---|

| Primary Efficacy | |||

| LDL-Cholesterol | ↓ 15% to 22% | Additional ↓ 15% to 25% | [1][3][14][15] |

| Intestinal Cholesterol Absorption | ↓ ~54% | Not Applicable | [5][16] |

| Secondary Effects | |||

| Total Cholesterol | ↓ ~13% | Additional ↓ ~13.5% | [1] |

| Triglycerides | ↓ ~5% to 8% | Variable | [1][14] |

| HDL-Cholesterol | ↑ ~3% to 3.5% | Minimal Effect | [1][14] |

| C-Reactive Protein (CRP) | No significant change | Additional reduction observed |[17][18] |

Metabolism and Enterohepatic Recirculation

The unique pharmacokinetic profile of ezetimibe is central to its pharmacodynamic action.

-

Metabolism: After absorption, ezetimibe is rapidly conjugated at its phenolic hydroxyl group to form ezetimibe-glucuronide. This Phase II reaction is primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1 and UGT1A3, in the intestine and liver.[11][19]

-

Enterohepatic Recirculation: Both ezetimibe and, more significantly, ezetimibe-glucuronide are secreted into the bile and delivered back to the intestinal lumen.[20] Here, the active glucuronide can directly inhibit NPC1L1. A portion of the glucuronide can also be de-conjugated by intestinal bacteria back to the parent ezetimibe, which is then reabsorbed.[11]

-

Sustained Action: This efficient recycling mechanism repeatedly delivers the active compounds to their intestinal target, prolonging the duration of action and contributing to a long elimination half-life of approximately 22 hours for both moieties.[12][21][22]

Experimental Protocols

The characterization of ezetimibe and its metabolite relies on specific in vitro and cellular assays.

In Vitro NPC1L1-Mediated Cholesterol Uptake Assay

This assay quantifies the ability of a compound to inhibit the uptake of cholesterol into cells expressing the NPC1L1 transporter.

-

Cell Lines: Human intestinal Caco-2 cells or human liver HepG2 cells, which endogenously express NPC1L1, are commonly used.[23][24] Alternatively, cell lines like HEK293 can be engineered to overexpress NPC1L1.[6]

-

Protocol:

-

Cell Culture: Plate cells (e.g., Caco-2) in a suitable format (e.g., 96-well plate) and grow to confluency. Differentiate Caco-2 cells for ~21 days to form a polarized monolayer with a brush border.

-

Cholesterol Depletion: Incubate cells in a cholesterol-depleting medium for 1-2 hours to upregulate NPC1L1 expression.[8]

-

Compound Incubation: Treat the cells with varying concentrations of the test compounds (ezetimibe, ezetimibe-glucuronide) or vehicle control for 30-60 minutes.

-

Cholesterol Challenge: Add a fluorescently-labeled cholesterol analog (e.g., NBD-cholesterol or BODIPY-cholesterol) or [³H]-cholesterol, typically solubilized in a micellar solution (e.g., with taurocholate), and incubate for 1-4 hours.[24]

-

Wash and Lyse: Aspirate the medium and wash the cells extensively with cold buffer to remove extracellular cholesterol. Lyse the cells to release intracellular contents.

-

Quantification: Measure the intracellular cholesterol by reading fluorescence (e.g., at Ex/Em 485/535 nm for BODIPY) or by liquid scintillation counting for radiolabeled cholesterol.

-

Data Analysis: Normalize the signal to total cell protein. Plot the percentage of cholesterol uptake inhibition against compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

-

In Vitro Glucuronidation Assay

This assay measures the rate of metabolite formation to determine enzyme kinetics.

-

Enzyme Source: Pooled human intestinal or liver microsomes, which contain UGT enzymes.[9]

-

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing microsomes, a UGT activator (e.g., alamethicin), and the substrate (ezetimibe) at various concentrations.

-

Initiate Reaction: Start the reaction by adding the cofactor, UDP-glucuronic acid (UDPGA).[19]

-

Incubation: Incubate at 37°C for a specified time, ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated protein.

-

Quantification: Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the amount of ezetimibe-glucuronide formed.

-

Data Analysis: Plot the velocity of the reaction (nmol metabolite/min/mg protein) against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vₘₐₓ and Kₘ.

-

Conclusion and Implications

The pharmacodynamic profile of ezetimibe is uniquely characterized by its reliance on a highly active metabolite, ezetimibe-glucuronide. While the parent drug possesses intrinsic activity, it is the rapid and extensive conversion to the more potent glucuronide form that is the principal mediator of the observed clinical effect. The more than five-fold greater in vitro potency of ezetimibe-glucuronide, coupled with its high circulating levels and prolonged exposure at the intestinal wall via enterohepatic recycling, ensures a sustained and effective inhibition of the NPC1L1 cholesterol transporter. For drug development professionals, this case highlights the critical importance of characterizing major metabolites, as they may represent the primary pharmacologically active entity and be the main driver of clinical efficacy.

References

- 1. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Ezetimibe? [synapse.patsnap.com]

- 3. heartuk.org.uk [heartuk.org.uk]

- 4. researchgate.net [researchgate.net]

- 5. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]

- 6. The target of ezetimibe is Niemann-Pick C1-Like 1 (NPC1L1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. In vivo responsiveness to ezetimibe correlates with niemann-pick C1 like-1 (NPC1L1) binding affinity: Comparison of multiple species NPC1L1 orthologs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 12. Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ezetimibe - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Ezetimibe - An Overview of its Low-density Lipoprotein Cholesterol Lowering Efficacy | ECR Journal [ecrjournal.com]

- 18. Effects of ezetimibe on markers of synthesis and absorption of cholesterol in high-risk patients with elevated C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Identification of human UDP-glucuronosyltransferase enzyme(s) responsible for the glucuronidation of ezetimibe (Zetia) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Complex pharmacokinetic behavior of ezetimibe depends on abcc2, abcc3, and abcg2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 22. The pharmacokinetics of ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Laminarin Reduces Cholesterol Uptake and NPC1L1 Protein Expression in High-Fat Diet (HFD)-Fed Mice [mdpi.com]

Species-Dependent Ezetimibe Glucuronidation: A Technical Guide for Researchers

An In-depth Examination of Interspecies Variability in the Metabolism of a Key Cholesterol-Lowering Agent

This technical guide provides a comprehensive overview of the species differences in the glucuronidation rates of ezetimibe (B1671841), a widely prescribed cholesterol absorption inhibitor. For researchers, scientists, and drug development professionals, understanding these metabolic variations is critical for the accurate interpretation of preclinical data and its extrapolation to human clinical outcomes. This document details the metabolic pathways, enzymatic kinetics, and experimental protocols relevant to the study of ezetimibe glucuronidation across various species.

Introduction: The Significance of Ezetimibe Glucuronidation

Ezetimibe exerts its lipid-lowering effects by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, thereby reducing cholesterol absorption in the small intestine.[1] Following oral administration, ezetimibe is rapidly and extensively metabolized, primarily through glucuronidation, to its active metabolite, ezetimibe-glucuronide.[2] This process is predominantly carried out in the intestine and liver.[2] The resulting glucuronide conjugate is pharmacologically more potent than the parent compound and undergoes enterohepatic recycling, contributing to the drug's long half-life.[3][4]

The primary enzymes responsible for the glucuronidation of ezetimibe are members of the UDP-glucuronosyltransferase (UGT) superfamily, specifically UGT1A1, UGT1A3, and to a lesser extent, UGT2B15.[5] A minor metabolite, a benzylic glucuronide, is formed exclusively by UGT2B7.[5] Given the critical role of these enzymes in ezetimibe's efficacy and disposition, species-specific differences in their expression and activity can lead to significant variations in pharmacokinetic and pharmacodynamic profiles.

Ezetimibe Metabolic Pathway

Ezetimibe undergoes Phase II metabolism via glucuronidation, where a glucuronic acid moiety is attached to the phenolic hydroxyl group of the parent molecule. This reaction is catalyzed by UGT enzymes, converting the lipophilic ezetimibe into the more water-soluble and pharmacologically active ezetimibe-glucuronide.

Caption: Metabolic conversion of ezetimibe to its active glucuronide form.

Species Differences in Ezetimibe Glucuronidation Kinetics

Significant interspecies variability has been observed in the kinetics of ezetimibe glucuronidation. These differences are primarily attributed to variations in the expression levels and catalytic activities of UGT enzymes in the intestine and liver. The following tables summarize the key kinetic parameters—maximal velocity (Vmax), Michaelis constant (Km), and intrinsic clearance (CLint)—for ezetimibe glucuronidation in intestinal and liver microsomes from humans, monkeys, rats, mice, and dogs.

Intestinal Microsomes

The intestine is a primary site of first-pass metabolism for ezetimibe. The kinetic data from intestinal microsomes reveals substantial differences in metabolic capacity across species.

| Species | Vmax (nmol/mg/min) | Km (µM) | CLint (µL/min/mg) |

| Human | 1.90 ± 0.08[3] | 1.33 ± 0.36[3] | 1.43 ± 0.01[3] |

| Monkey | 3.87 ± 0.22[3] | 8.01 ± 1.60[3] | 0.47 ± 0.02[3] |

| Rat | 2.40 ± 0.148[3] | 4.10 ± 1.03[3] | 0.58 ± 0.01[3] |

| Mouse | 2.23 ± 0.10[3] | 0.58 ± 0.19[6] | 3.84 ± 0.01[6] |

| Dog | 1.19 ± 0.06[3] | 2.59 ± 0.64[6] | 2.17 ± 0.01[6] |

Data presented as mean ± standard deviation.

Liver Microsomes

The liver also plays a crucial role in the glucuronidation of ezetimibe that reaches systemic circulation and during its enterohepatic recycling.

| Species | Vmax (nmol/min/mg) | Km (µM) | CLint (µL/min/mg) |

| Human | 13.23 ± 2.37[7] | 17.50 ± 3.00[7] | 1.32[7] |

| Monkey | 3.9 ± 0.3[8] | 6.5 ± 0.7[8] | 0.60 ± 0.06[8] |

| Rat | 1.5 ± 0.1[8] | 5.2 ± 0.5[8] | 0.29 ± 0.03[8] |

| Mouse | 25.00 ± 4.50[7] | 8.90 ± 1.50[7] | 2.81[7] |

| Dog | 2.5 ± 0.2[8] | 4.8 ± 0.5[8] | 0.52 ± 0.05[8] |

Data presented as mean ± standard deviation.

Regulation of UGT1A1 and UGT1A3 Expression

The expression and activity of UGT1A1 and UGT1A3, the primary enzymes in ezetimibe glucuronidation, are regulated by a complex network of nuclear receptors. Xenobiotics and endogenous compounds can activate these receptors, leading to the induction of UGT gene expression. This regulatory mechanism can contribute to drug-drug interactions and interindividual variability in drug response.

References

- 1. Induction of phase I, II and III drug metabolism/transport by xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Species Differences in Ezetimibe Glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Metabolic Journey of Ezetimibe: A Technical Guide to its Glucuronidation Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic conversion of ezetimibe (B1671841) to its pharmacologically active glucuronide metabolite. Ezetimibe, a lipid-lowering agent, functions by inhibiting the intestinal absorption of cholesterol. Its efficacy is intrinsically linked to its metabolic fate, primarily through a crucial glucuronidation process. This document details the enzymatic pathways, pharmacokinetic parameters, and experimental methodologies relevant to understanding this critical metabolic step.

The Core Metabolic Pathway: From Ezetimibe to Ezetimibe-Glucuronide

Following oral administration, ezetimibe is rapidly absorbed and undergoes extensive first-pass metabolism, with over 80% of the drug being converted to ezetimibe-glucuronide.[1][2] This metabolic transformation is not a detoxification step but rather a bioactivation process, as ezetimibe-glucuronide is a potent inhibitor of cholesterol absorption.[3] The primary sites for this conversion are the small intestine and the liver.[1][4][5]

The glucuronidation reaction involves the covalent attachment of a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the phenolic hydroxyl group of ezetimibe.[1][2] This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).

Key Enzymes Involved:

Several UGT isoforms have been identified as being responsible for the glucuronidation of ezetimibe:

-

UGT1A1 and UGT1A3: These are the major isoforms responsible for the formation of the primary, pharmacologically active phenolic glucuronide of ezetimibe (also known as SCH 60663 or Eze-G).[4][6]

-

UGT2B15: This isoform also contributes to the formation of the phenolic glucuronide.[4]

-

UGT2B7: This enzyme is responsible for the formation of a minor, benzylic glucuronide of ezetimibe (SCH 488128).[6]

The extensive metabolism of ezetimibe to its glucuronide conjugate, followed by the enterohepatic recirculation of both compounds, contributes to a long elimination half-life of approximately 22 hours.[1][2][7][8][9] This recirculation ensures prolonged exposure of the active metabolite at its site of action in the intestine.[10]

References

- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Ezetimibe - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

A Preliminary Investigation into the Off-Target Effects of Ezetimibe Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ezetimibe (B1671841) is a widely prescribed cholesterol absorption inhibitor that undergoes extensive and rapid metabolism to its pharmacologically active metabolite, ezetimibe glucuronide. While the on-target mechanism of inhibiting the Niemann-Pick C1-like 1 (NPC1L1) protein is well-documented, a thorough understanding of the potential off-target effects of this compound is crucial for a comprehensive safety and efficacy profile. This technical guide provides a preliminary investigation into these off-target effects, summarizing the available quantitative data, detailing relevant experimental protocols for further investigation, and visualizing key molecular pathways. The current body of evidence points to interactions with membrane transporters, particularly Organic Anion Transporting Polypeptides (OATPs), and suggests potential, though less defined, influences on inflammatory and metabolic signaling pathways. Significant knowledge gaps remain, necessitating further research to fully elucidate the off-target pharmacology of this major metabolite.

Introduction

Ezetimibe effectively reduces low-density lipoprotein cholesterol (LDL-C) by inhibiting cholesterol uptake in the small intestine. Following oral administration, ezetimibe is quickly and extensively converted to this compound (Eze-G), its active form.[1][2] This conversion is primarily mediated by UDP-glucuronosyltransferases (UGTs), particularly UGT1A1, UGT1A3, and UGT2B15, in the intestine and liver.[3] The on-target activity of ezetimibe and its glucuronide is the inhibition of the Niemann-Pick C1-like 1 (NPC1L1) protein, which is a key transporter for cholesterol absorption.[2][4]

While the on-target effects are well-characterized, the potential for off-target activities of this compound, the predominant circulating form of the drug, warrants a detailed investigation. Off-target effects can contribute to both therapeutic benefits and adverse drug reactions. This guide aims to consolidate the current knowledge on the off-target interactions of this compound, provide detailed experimental methodologies to address existing knowledge gaps, and serve as a resource for researchers and drug development professionals in this area.

Known and Potential Off-Target Interactions of this compound

The investigation into the off-target effects of this compound is an emerging field. To date, the most concrete evidence for off-target interactions lies in its effects on various membrane transporters. Furthermore, studies on the parent compound, ezetimibe, suggest potential interactions with inflammatory and metabolic signaling pathways that may be relevant to the glucuronide metabolite.

Interaction with Membrane Transporters

This compound has been shown to interact with several members of the Solute Carrier (SLC) and ATP-binding cassette (ABC) transporter superfamilies. These interactions can influence the pharmacokinetics of ezetimibe itself, as well as that of other co-administered drugs.

Table 1: Quantitative Data on the Inhibition of Membrane Transporters by this compound

| Target Transporter | Substrate Used in Assay | Cell System | IC50 (µM) | Reference |

| OATP1B1 | Bromosulfophthalein | OATP1B1-transfected HEK cells | 0.14 - 0.26 | [5] |

| OATP1B1 | Coproporphyrin I | MDCKII-OATP1B1 cells | 1.97 | [3] |

| OATP1B3 | Not Specified | OATP1B3-overexpressed cells | Not explicitly stated, but inhibited by bile acids which also inhibit EZE-G uptake | [6] |

IC50: Half-maximal inhibitory concentration; OATP: Organic Anion Transporting Polypeptide; HEK: Human Embryonic Kidney; MDCKII: Madin-Darby Canine Kidney II.

The data clearly indicates that this compound is a potent inhibitor of OATP1B1.[3][5] It also interacts with other transporters, including ABCC2, ABCC3, and ABCG2, which are involved in its enterohepatic circulation.[7]

Potential Effects on Inflammatory and Metabolic Signaling Pathways

While direct evidence for this compound is limited, studies on the parent drug, ezetimibe, have suggested modulation of several key signaling pathways. These findings provide a rationale for investigating whether the glucuronide metabolite exhibits similar activities.

-

NF-κB and MAPK Pathways: Ezetimibe has been shown to exert anti-inflammatory effects by suppressing the activation of NF-κB via the MAPK pathway in macrophages.[1][8] This leads to a downregulation of pro-inflammatory cytokines like TNF-α.

-

Peroxisome Proliferator-Activated Receptors (PPARs): Studies have indicated that ezetimibe can modulate the expression of PPARα and PPARγ, which are key regulators of lipid metabolism and inflammation.[9][10]

-

MEK/ERK Pathway and GLP-1 Secretion: One study has proposed that ezetimibe can stimulate glucagon-like peptide-1 (GLP-1) secretion through the MEK/ERK signaling pathway, suggesting a potential role in glucose homeostasis.

It is important to reiterate that these effects have been attributed to the parent drug, and dedicated studies are required to determine the activity of this compound on these pathways.

Experimental Protocols for Investigating Off-Target Effects

To address the current knowledge gaps, a systematic investigation of the off-target effects of this compound is necessary. The following protocols outline key experiments for this purpose.

Broad Off-Target Screening

A comprehensive assessment of off-target liability should begin with broad screening assays.

Experimental Protocol 1: In Vitro Safety Pharmacology Profiling (Receptor and Enzyme Screening)

-

Objective: To identify potential off-target binding of this compound to a wide range of receptors, ion channels, and enzymes.

-

Methodology:

-

Utilize a commercially available safety screening panel (e.g., Eurofins SafetyScreen44, Reaction Biology InVEST Safety Panel).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform competitive binding assays or functional assays at a standard screening concentration (e.g., 10 µM).

-

Targets showing significant inhibition (e.g., >50%) should be selected for follow-up concentration-response studies to determine IC50 or Ki values.

-

-

Data Analysis: Calculate the percent inhibition for each target at the screening concentration. For follow-up studies, determine IC50 or Ki values using non-linear regression analysis.

Experimental Protocol 2: Kinome Profiling

-

Objective: To assess the inhibitory activity of this compound against a broad panel of protein kinases.

-

Methodology:

-

Employ a kinase screening service (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot).

-

Screen this compound at one or two concentrations (e.g., 1 µM and 10 µM) against a panel of several hundred kinases.

-

Kinase activity is typically measured by quantifying the phosphorylation of a substrate using methods like radiometric assays (33P-ATP) or fluorescence-based assays.

-

-

Data Analysis: Results are usually expressed as a percentage of remaining kinase activity compared to a vehicle control. "Hits" are identified as kinases with significantly reduced activity.

Investigation of Specific Signaling Pathways

Based on the findings from broad screening and the literature on the parent compound, specific signaling pathways should be investigated in more detail.

Experimental Protocol 3: Assessment of NF-κB Pathway Activation

-

Objective: To determine if this compound modulates the NF-κB signaling pathway.

-

Methodology:

-

Cell Culture: Use a relevant cell line, such as THP-1 monocytes differentiated into macrophages.

-

Treatment: Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1 hour) followed by stimulation with an NF-κB activator (e.g., lipopolysaccharide [LPS] or TNF-α).

-

Western Blot Analysis: Prepare cell lysates and perform Western blotting to assess the phosphorylation and degradation of IκBα and the phosphorylation of the p65 subunit of NF-κB.

-

Immunofluorescence: Fix and permeabilize cells and use an antibody against the p65 subunit to visualize its nuclear translocation via fluorescence microscopy.

-

Reporter Gene Assay: Transfect cells with a reporter plasmid containing NF-κB response elements upstream of a luciferase gene. Measure luciferase activity after treatment with this compound and an activator.

-

-

Data Analysis: Quantify protein band intensities from Western blots, nuclear fluorescence from immunofluorescence images, and luciferase activity from the reporter assay.

Experimental Protocol 4: Evaluation of MEK/ERK Pathway Activation

-

Objective: To investigate the effect of this compound on the MEK/ERK signaling pathway.

-

Methodology:

-

Cell Culture: Use a suitable cell line, such as intestinal epithelial cells or a relevant transfected cell line.

-

Treatment: Treat cells with various concentrations of this compound for different time points.

-

Western Blot Analysis: Analyze cell lysates for the phosphorylation status of MEK1/2 and ERK1/2 using phospho-specific antibodies.

-

-

Data Analysis: Quantify the levels of phosphorylated MEK and ERK relative to the total protein levels.

Global Cellular Response Profiling

To gain an unbiased view of the cellular effects of this compound, transcriptomic and proteomic approaches are highly valuable.

Experimental Protocol 5: Transcriptomic Analysis

-

Objective: To identify changes in gene expression in response to this compound treatment.

-

Methodology:

-

Cell Culture and Treatment: Treat a relevant cell line (e.g., primary human hepatocytes or intestinal cells) with this compound at a physiologically relevant concentration for a defined period (e.g., 24 hours).

-

RNA Extraction and Sequencing: Isolate total RNA and perform next-generation sequencing (RNA-Seq).

-

Data Analysis: Perform differential gene expression analysis to identify up- and down-regulated genes. Conduct pathway analysis (e.g., using Gene Set Enrichment Analysis [GSEA] or Ingenuity Pathway Analysis [IPA]) to identify enriched biological pathways and processes.

-

-

Data Analysis: Generate lists of differentially expressed genes and identify significantly altered signaling pathways.

Experimental Protocol 6: Proteomic Analysis

-

Objective: To identify changes in protein expression and post-translational modifications following treatment with this compound.

-

Methodology:

-

Cell Culture and Treatment: Treat cells as described for the transcriptomic analysis.

-

Protein Extraction and Digestion: Lyse the cells, extract proteins, and digest them into peptides (e.g., using trypsin).

-

LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-